molecular formula C14H17N3O2 B13322064 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine

Cat. No.: B13322064
M. Wt: 259.30 g/mol
InChI Key: SLPWRGBXMXVDQN-UHFFFAOYSA-N
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Description

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine is a complex organic compound that features a benzodioxole ring fused with an imidazole ring, connected to a butan-1-amine chain

Preparation Methods

The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole ring, followed by the formation of the imidazole ring. The final step involves the attachment of the butan-1-amine chain. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. These methods are designed to optimize reaction conditions and minimize waste, making the process more sustainable .

Chemical Reactions Analysis

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The benzodioxole and imidazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine

InChI

InChI=1S/C14H17N3O2/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12/h4-7,10H,2-3,8,15H2,1H3,(H,16,17)

InChI Key

SLPWRGBXMXVDQN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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